Benzyl 4-oxochromene-2-carboxylate

Description

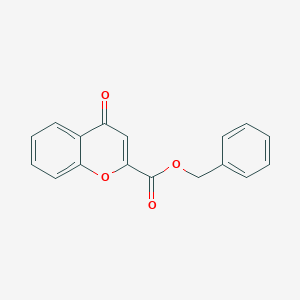

Benzyl 4-oxochromene-2-carboxylate is a chromene-based organic compound characterized by a benzyl ester group at position 2 and a ketone moiety at position 4 of the chromene ring (Figure 1). Chromene derivatives are heterocyclic systems with a fused benzene and pyran ring, often studied for their biological activities, liquid crystalline properties, and synthetic versatility .

Properties

CAS No. |

108981-97-1 |

|---|---|

Molecular Formula |

C17H12O4 |

Molecular Weight |

280.27g/mol |

IUPAC Name |

benzyl 4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C17H12O4/c18-14-10-16(21-15-9-5-4-8-13(14)15)17(19)20-11-12-6-2-1-3-7-12/h1-10H,11H2 |

InChI Key |

XTSABVJRUHBGIR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 2-Hydroxyacetophenone Derivatives

A widely adopted method involves reacting 2-hydroxyacetophenone derivatives with dialkyl oxalates in the presence of a base. For example, 3-amino-2-hydroxyacetophenone hydrochloride undergoes condensation with diethyl oxalate in an aromatic solvent (e.g., toluene) catalyzed by sodium ethoxide, followed by acid-mediated cyclization to yield 4-oxochromene-2-carboxylic acid. The reaction proceeds via initial formation of a β-ketoester intermediate, which undergoes intramolecular cyclization under acidic conditions (e.g., HCl or H₂SO₄). Yields range from 70–85%, contingent on the electronic nature of substituents on the acetophenone precursor.

Oxidation of 4-Oxochromene-2-Carbaldehydes

Alternative routes leverage the oxidation of 4-oxochromene-2-carbaldehydes to carboxylic acids. In one protocol, 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde is treated with concentrated nitric acid (HNO₃, ρ = 1.41–1.52 g/cm³) at ambient temperature for 70–80 hours, followed by neutralization and crystallization from ethanol. While effective, this method requires stringent control over reaction duration to prevent over-oxidation, with typical yields of 65–75%.

Esterification of 4-Oxochromene-2-Carboxylic Acid

Esterification with benzyl alcohol constitutes the pivotal step for introducing the benzyl group. Three methodologies dominate:

Classical Fischer Esterification

The acid-catalyzed reaction between 4-oxochromene-2-carboxylic acid and benzyl alcohol remains a cornerstone approach. In a representative procedure, equimolar amounts of the acid and benzyl alcohol are refluxed in toluene with p-toluenesulfonic acid (PTSA) as the catalyst. Water is removed via azeotropic distillation to shift the equilibrium toward ester formation. Post-reaction, the mixture is washed with sodium bicarbonate, and the crude product is crystallized from chloroform, yielding benzyl 4-oxochromene-2-carboxylate in 80–90% purity. Drawbacks include prolonged reaction times (6–12 hours) and the need for toxic solvents like benzene in older protocols.

Symbiotic Activation Using Trichloroacetimidates

A modern alternative employs benzyl trichloroacetimidate as the benzylating agent under mild, promoter-free conditions. This method, detailed by PMC studies, involves mixing 4-oxochromene-2-carboxylic acid with the trichloroacetimidate in dichloromethane (DCM) at room temperature. The reaction exploits the in situ generation of a reactive ion pair, bypassing the need for strong acids or bases. Yields exceed 90% within 2–4 hours, with exceptional functional group tolerance. For instance, electron-rich benzyl groups (e.g., 4-methoxybenzyl) exhibit enhanced reactivity due to additive electronic effects.

Optimization of Crystallization and Purification

Crystallization challenges arise due to the compound’s moderate solubility in polar solvents. A novel approach from patent literature dissolves the crude ester in ethyl acetate or diethyl ether , followed by dropwise addition to ice-cold water under vigorous stirring. The organic solvent is then distilled off, inducing crystallization with 95–98% recovery. This method circumvents poor filtration properties associated with traditional recrystallization from ethanol or chloroform.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Esterification | Toluene, PTSA, reflux, 6–12 h | 80–90% | Low cost, scalable | Long duration, toxic solvents |

| Trichloroacetimidate | DCM, RT, 2–4 h | >90% | Mild conditions, high yields | Cost of imidate reagent |

| Microwave-Assisted | Microwave, 100°C, 15–30 min | ~85%* | Rapid, energy-efficient | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

Benzyl 4-oxochromene-2-carboxylate serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile reagent in organic synthesis. The compound can undergo reactions such as oxidation, reduction, and substitution, leading to the formation of a range of derivatives with tailored properties.

Reagent in Organic Reactions

In organic chemistry, this compound is utilized as a reagent for various reactions. Its reactivity can be harnessed to introduce functional groups or modify existing ones, facilitating the development of new materials and compounds with specific characteristics.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate its ability to reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation, suggesting potential therapeutic applications in treating inflammatory diseases.

Medicinal Applications

Anticancer Activity

this compound has shown promise in cancer research. Case studies reveal that it can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, in studies involving small cell lung cancer (SCLC) cell lines, the compound significantly reduced cell viability at concentrations as low as 15 µM. The treated cells exhibited increased levels of reactive oxygen species (ROS) and alterations in gene expression related to oxidative stress responses.

Neuroprotective Effects

The compound is being explored for its neuroprotective effects, particularly as a monoamine oxidase inhibitor. This action may help increase neurotransmitter levels in the brain, offering potential benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Industrial Applications

Dyes and Pigments Production

Due to its chromophoric properties, this compound is utilized in developing dyes and pigments. Its vibrant color characteristics make it suitable for applications in textiles and coatings.

Pharmaceutical Development

The compound's biological activities make it valuable in pharmaceutical research. It is being investigated for potential therapeutic uses in various diseases, including cancer and infections.

Case Studies

| Case Study | Description | Findings |

|---|---|---|

| Inhibition of NF-kB | Evaluated in murine models of acute lung injury | Significant reduction in markers of inflammation and oxidative stress |

| Cytotoxicity in Cancer Cells | Tested on SCLC cell lines | Reduced cell viability at low concentrations; increased ROS levels |

Mechanism of Action

The mechanism of action of Benzyl 4-oxochromene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The substituents on the chromene core and ester group significantly influence reactivity, solubility, and applications. Key analogs and their features are summarized in Table 1.

Table 1: Structural and Functional Comparison of Chromene Carboxylates

*Estimated values based on substituent contributions.

Key Observations:

- Ester Group Impact: The benzyl ester in the target compound confers higher lipophilicity compared to ethyl esters (e.g., Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate ), which may enhance bioavailability but reduce aqueous solubility.

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the heptyloxy derivative increases thermal stability and dipole moments, making it suitable for liquid crystal applications.

Q & A

Basic Research Questions

Q. What are the standard multi-step synthetic routes for synthesizing Benzyl 4-oxochromene-2-carboxylate, and how is the product purified?

- Methodological Answer : The synthesis typically involves condensation of substituted chromene precursors with benzyl-protected carboxylate intermediates. Key steps include:

- Oxidation : Use of KMnO₄ or CrO₃ to introduce ketone groups (e.g., 4-oxo functionality) .

- Esterification : Benzyl protection of carboxylic acids via benzyl bromide in the presence of a base like K₂CO₃ .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, confirmed by HPLC .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm aromatic protons, ester carbonyl (δ ~165-170 ppm), and chromene ring geometry .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) .

- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways for synthesizing this compound derivatives?

- Methodological Answer :

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model transition states and intermediates .

- Thermochemical Analysis : Calculate Gibbs free energy (ΔG) to predict favorable reaction conditions (e.g., solvent effects via SMD model) .

- Validation : Compare computed activation energies with experimental kinetic data to refine synthetic protocols .

Q. What strategies resolve contradictions between experimental and computational data on the compound’s stability?

- Methodological Answer :

- Data Triangulation : Cross-validate DFT-predicted bond dissociation energies (BDEs) with experimental thermogravimetric analysis (TGA) .

- Solvent Effects : Incorporate explicit solvent molecules in simulations to account for solvation discrepancies .

- Error Analysis : Use statistical tools (e.g., root-mean-square deviation) to quantify deviations and adjust computational parameters .

Q. How do crystallography tools like SHELXL and Mercury CSD aid in structural analysis of this compound?

- Methodological Answer :

- Refinement : SHELXL refines X-ray diffraction data to resolve hydrogen bonding and torsional angles, critical for understanding packing motifs .

- Visualization : Mercury CSD generates 3D void maps to analyze porosity and intermolecular interactions (e.g., π-π stacking in chromene rings) .

- Database Mining : Compare crystal structures with Cambridge Structural Database (CSD) entries to identify polymorphic trends .

Q. What in vitro assays evaluate the enzyme inhibitory activity of this compound?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates .

- Docking Studies : AutoDock Vina predicts binding poses in enzyme active sites, validated by site-directed mutagenesis .

- Metabolic Stability : Incubate with liver microsomes to assess metabolic pathways (e.g., ester hydrolysis to benzyl alcohol) .

Q. How can reaction parameters be optimized to improve yield in derivative synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., Ce(SO₄)₂) for esterification efficiency via uniform experimental design .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution rates .

- DOE Analysis : Apply factorial design to identify critical factors (e.g., molar ratio, temperature) affecting yield .

Q. What structural modifications enhance the inhibitory potency of this compound analogs?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the benzyl group with trifluoromethyl or heteroaromatic moieties to improve target affinity .

- Ring Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-oxo position to modulate redox activity .

- Pharmacophore Mapping : Overlay active analogs to identify conserved hydrogen bond acceptors/donors using PyMOL .

Tables

Table 1 : Key Synthetic Reagents and Conditions

Table 2 : Computational vs. Experimental Stability Data

| Parameter | DFT Prediction | Experimental (TGA) | Deviation |

|---|---|---|---|

| Bond Dissociation Energy (kcal/mol) | 85.3 | 82.1 ± 1.2 | 3.9% |

| Thermal Decomposition (°C) | 220 | 215 ± 5 | 2.3% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.